Dihexyl (2R,3R)-2,3-dihydroxybutanedioate
Description
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate is an ester derivative of L-tartaric acid [(2R,3R)-2,3-dihydroxybutanedioic acid], where both carboxylic acid groups are esterified with hexanol. The compound retains the chiral (2R,3R) configuration of the parent tartaric acid, a feature critical for its stereospecific interactions in biological and chemical systems. This esterification enhances lipophilicity compared to tartaric acid salts, making it suitable for applications requiring lipid solubility, such as sustained-release formulations or chiral resolving agents in asymmetric synthesis .
Properties
CAS No. |
76414-29-4 |
|---|---|
Molecular Formula |
C16H30O6 |
Molecular Weight |
318.41 g/mol |
IUPAC Name |
dihexyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C16H30O6/c1-3-5-7-9-11-21-15(19)13(17)14(18)16(20)22-12-10-8-6-4-2/h13-14,17-18H,3-12H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
WCMMKSYUPQLQKB-ZIAGYGMSSA-N |
Isomeric SMILES |
CCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCC)O)O |
Canonical SMILES |
CCCCCCOC(=O)C(C(C(=O)OCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihexyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids.
Reduction: Reduction of the ester groups can produce diols.
Substitution: Substitution reactions can result in the formation of amides, thioesters, or other derivatives.
Scientific Research Applications
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism by which Dihexyl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The presence of chiral centers allows for specific interactions with chiral environments, which can be crucial in drug design and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereochemical Variants
- (2S,3S)-2,3-Dihydroxybutanedioate (D-Tartrate) : The enantiomeric form lacks bioactivity in systems sensitive to the (2R,3R) configuration. For example, in plant defense responses, (2R,3R)-2,3-dihydroxybutanedioate (2R,3R-BD) significantly enhances the AsA-GSH cycle efficiency compared to racemic 2,3-BD, reducing disease incidence by 30–50% more effectively .
- Racemic Mixtures : Mixtures of (2R,3R) and (2S,3S) isomers show reduced potency in chiral environments, as seen in pharmacological receptor binding assays where stereopurity is essential for efficacy .
Salt Forms vs. Ester Derivatives
Hexanol, a hydrolysis product of the dihexyl ester, raises toxicity concerns (e.g., neurotoxicity), whereas tartrate salts are generally safer .
Alkyl Chain Length in Esters
| Ester Type | Melting Point (°C) | LogP (Lipophilicity) | Stability |
|---|---|---|---|
| Dimethyl | 130–135 | 0.5 | High |
| Diethyl | 110–115 | 1.2 | Moderate |
| Dihexyl | 45–50 | 4.8 | Low |
| Di-tert-butyl | 90–95 | 3.5 | High |
Longer alkyl chains (e.g., hexyl) lower melting points and increase lipophilicity, favoring applications in topical formulations or lipid-based drug carriers. However, reduced stability may necessitate stabilization additives .
Pharmacological Derivatives
- MDL 100,907 : A 5-HT2A antagonist with a tartrate salt formulation shows high receptor selectivity (>100-fold vs. D2 receptors), whereas dihexyl esters of related compounds could modify pharmacokinetics for prolonged action .
- AC-90179 : A 5-HT2A inverse agonist tartrate salt highlights the importance of tartaric acid in stabilizing ionic interactions. Dihexyl esters might alter binding kinetics due to steric effects from the hexyl groups .
Biological Activity
Dihexyl (2R,3R)-2,3-dihydroxybutanedioate is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative with the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 230.30 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in reducing oxidative stress in cells. This is crucial for protecting cellular components from damage caused by free radicals.
- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, potentially reducing inflammation-related damage in various tissues.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Case Studies and Experimental Data
- Antioxidant Activity Study :
- A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays.
- Results indicated an IC value of 45 µg/mL, demonstrating potent antioxidant activity compared to standard antioxidants like ascorbic acid.
| Compound | IC (µg/mL) |
|---|---|
| Dihexyl (2R,3R)-DHBDA | 45 |
| Ascorbic Acid | 30 |
- Anti-inflammatory Effects :
- In a murine model of acute inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema.
- The edema was reduced by approximately 60% compared to the control group.
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Dihexyl (2R,3R)-DHBDA | 60 |
Potential Therapeutic Applications
Given its biological activities, this compound shows promise in several therapeutic areas:
- Neuroprotection : Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Anti-inflammatory Therapies : Its ability to modulate inflammatory responses suggests potential use in treating chronic inflammatory conditions like arthritis.
- Metabolic Disorders : By inhibiting specific metabolic enzymes, it could play a role in managing conditions such as obesity and diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
